molecular formula C12H9BrO2S B3045826 1-bromo-3-(phenylsulfonyl)benzene CAS No. 114660-03-6

1-bromo-3-(phenylsulfonyl)benzene

Cat. No.: B3045826
CAS No.: 114660-03-6
M. Wt: 297.17 g/mol
InChI Key: UKJFYKYKLBOEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(phenylsulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(phenylsulfonyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(phenylsulfonyl)benzene. The reaction typically uses bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(phenylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives. Reagents such as hydrogen peroxide or peracids are typically used.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride in ether.

Major Products Formed:

    Substitution: 3-(Phenylsulfonyl)anisole, 3-(Phenylsulfonyl)tert-butylbenzene.

    Oxidation: 1-Bromo-3-(phenylsulfonyl)sulfone.

    Reduction: 1-Bromo-3-(phenylthio)benzene.

Scientific Research Applications

1-Bromo-3-(phenylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 1-bromo-3-(phenylsulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the phenylsulfonyl group influence the electron density on the benzene ring, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Bromobenzene: Consists of a benzene ring with a single bromine atom. It is less reactive compared to 1-bromo-3-(phenylsulfonyl)benzene due to the absence of the phenylsulfonyl group.

    3-Bromo-1-(phenylsulfonyl)indole: Contains an indole ring instead of a benzene ring. It exhibits different reactivity and applications due to the presence of the indole moiety.

    1-Bromo-4-(phenylsulfonyl)benzene: Similar structure but with the phenylsulfonyl group at the para position. This positional isomer has different chemical properties and reactivity.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom and the phenylsulfonyl group on the benzene ring. This arrangement imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJFYKYKLBOEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348822
Record name benzene, 1-bromo-3-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114660-03-6
Record name benzene, 1-bromo-3-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromophenylsulfonyl fluoride (D1) (1 g, 4.18 mmol) in dry THF (20 ml) at −78° C., under argon was added phenylmagnesium bromide (1M, 1.4 ml, 4.18 mmol) dropwise. The reaction was left to warm to room temperature overnight and then quenched with ammonium chloride (50 ml), extracted with ethyl acetate (3×40 ml) and the combined organic extracts dried (Na2SO4). Solvents were evaporated in vacuo to give a colourless solid (1.09 g, 88%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-3-(phenylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-bromo-3-(phenylsulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
1-bromo-3-(phenylsulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
1-bromo-3-(phenylsulfonyl)benzene
Reactant of Route 5
Reactant of Route 5
1-bromo-3-(phenylsulfonyl)benzene
Reactant of Route 6
Reactant of Route 6
1-bromo-3-(phenylsulfonyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.